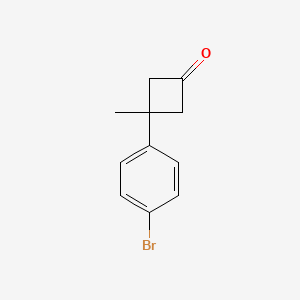
3-(4-Bromophenyl)-3-methylcyclobutan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Bromophenyl)-3-methylcyclobutan-1-one is an organic compound that features a cyclobutanone ring substituted with a bromophenyl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-3-methylcyclobutan-1-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzyl chloride with methylcyclobutanone in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
化学反应分析
Types of Reactions
3-(4-Bromophenyl)-3-methylcyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-bromobenzoic acid or 4-bromobenzophenone.
Reduction: Formation of 3-(4-bromophenyl)-3-methylcyclobutanol or 3-(4-bromophenyl)-3-methylcyclobutane.
Substitution: Formation of compounds like 3-(4-methoxyphenyl)-3-methylcyclobutan-1-one.
科学研究应用
3-(4-Bromophenyl)-3-methylcyclobutan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-(4-Bromophenyl)-3-methylcyclobutan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
相似化合物的比较
Similar Compounds
3-(4-Bromophenyl)-3-methylcyclobutan-1-ol: Similar structure but with a hydroxyl group instead of a carbonyl group.
3-(4-Bromophenyl)-3-methylcyclobutane: Lacks the carbonyl group present in the cyclobutanone.
4-Bromophenylacetic acid: Contains a carboxylic acid group instead of the cyclobutanone ring.
Uniqueness
3-(4-Bromophenyl)-3-methylcyclobutan-1-one is unique due to its cyclobutanone ring, which imparts distinct chemical reactivity and biological activity. The presence of the bromophenyl group further enhances its versatility in synthetic and biological applications.
属性
分子式 |
C11H11BrO |
|---|---|
分子量 |
239.11 g/mol |
IUPAC 名称 |
3-(4-bromophenyl)-3-methylcyclobutan-1-one |
InChI |
InChI=1S/C11H11BrO/c1-11(6-10(13)7-11)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3 |
InChI 键 |
UTRKEBZBNQZFPZ-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(=O)C1)C2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


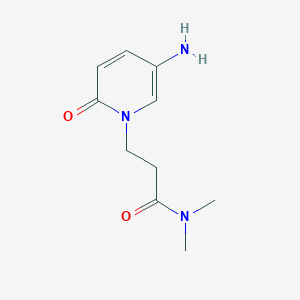
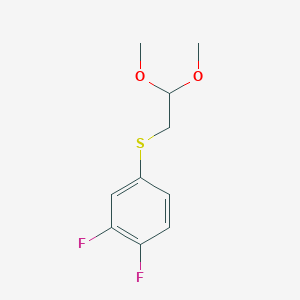
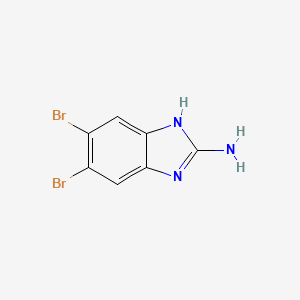
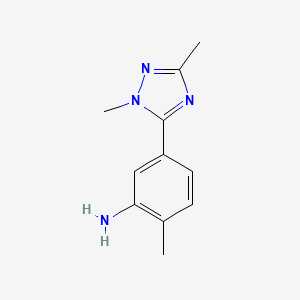

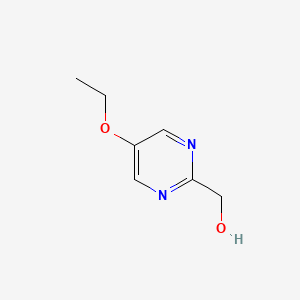
![(3E,6E)-bis({2-[(2E)-1-heptyl-3,3-dimethyl-2,3-dihydro-1H-indol-2-ylidene]ethylidene})cyclohexane-1,2,4,5-tetrone](/img/structure/B13483746.png)
![4-[(Cyclopropylmethyl)amino]benzene-1-sulfonamide](/img/structure/B13483749.png)
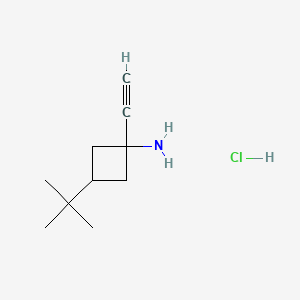
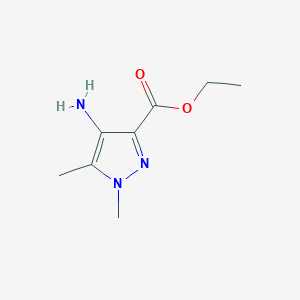
![5-[(4-Amino-1-phenyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13483756.png)
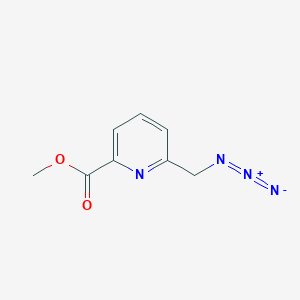
![2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-5-amine hydrochloride](/img/structure/B13483763.png)
![1-(Bromomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B13483765.png)
